N-(4-bromophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide
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Overview
Description
N-(4-bromophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide is an organic compound that belongs to the class of benzamides This compound features a bromophenyl group and a sulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-bromobenzoic acid with an amine under dehydrating conditions to form the benzamide.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzamide with a thiol compound, such as 4-bromothiophenol, under basic conditions.
Final Coupling: The final step involves coupling the sulfanyl group with another bromophenyl group using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Compounds with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and bromophenyl groups could play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
- N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide
- N-(4-bromophenyl)-4-{[(4-fluorophenyl)sulfanyl]methyl}benzamide
Uniqueness
N-(4-bromophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide is unique due to the presence of two bromophenyl groups and a sulfanyl group, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H15Br2NOS |
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Molecular Weight |
477.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-[(4-bromophenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C20H15Br2NOS/c21-16-5-9-18(10-6-16)23-20(24)15-3-1-14(2-4-15)13-25-19-11-7-17(22)8-12-19/h1-12H,13H2,(H,23,24) |
InChI Key |
OHHYXGISBCFWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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